molecular formula C3H7BrS B1268302 1-Bromo-2-(methylsulfanyl)ethane CAS No. 54187-93-8

1-Bromo-2-(methylsulfanyl)ethane

Cat. No. B1268302
CAS RN: 54187-93-8
M. Wt: 155.06 g/mol
InChI Key: HPEUGDZNJLIBFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, like 1-Iodo-2-(methylthio)ethane, has been achieved through ring-opening reactions of thiirane with MeI in MeCN, indicating possible synthetic routes for 1-Bromo-2-(methylsulfanyl)ethane via analogous processes (Anklam, Mohan, & Asmus, 1987). The radical cations of similar compounds undergo rapid cyclization to sulfonium salts, highlighting a pathway that might be relevant for 1-Bromo-2-(methylsulfanyl)ethane's synthesis under certain conditions.

Molecular Structure Analysis

The molecular structure and crystallography of related compounds provide a foundation for understanding 1-Bromo-2-(methylsulfanyl)ethane's structure. For example, studies on 1,2-Bis((2-(bromomethyl)phenyl)thio)ethane reveal crystallization in monoclinic space groups, suggesting potential similarities in crystalline behavior and structural characteristics with 1-Bromo-2-(methylsulfanyl)ethane (González-Montiel et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving similar compounds indicate the reactivity of the methylthio group and the potential for intermolecular interactions. The stabilization of radical cations in 1-Iodo-2-(methylthio)ethane through intermolecular interactions suggests that 1-Bromo-2-(methylsulfanyl)ethane could exhibit similar reactivity patterns under appropriate conditions (Anklam, Mohan, & Asmus, 1987).

Physical Properties Analysis

While direct studies on 1-Bromo-2-(methylsulfanyl)ethane's physical properties are scarce, insights can be drawn from related compounds. For instance, the solubility properties and crystalline behavior of similar brominated ethanes have been investigated, providing a basis for inferring the solubility, melting point, and other physical properties of 1-Bromo-2-(methylsulfanyl)ethane.

Chemical Properties Analysis

The chemical properties of 1-Bromo-2-(methylsulfanyl)ethane can be inferred from related research, including its potential to undergo nucleophilic substitution reactions and its reactivity towards electrophiles and radicals. Studies on compounds like 1,1'-Bis(2-bromobenzoylthioureido)ethane and bromodifluoro(phenylsulfanyl)methane highlight the versatility and reactivity of the bromo and methylsulfanyl groups, suggesting similar chemical behavior for 1-Bromo-2-(methylsulfanyl)ethane (Abosaadiya, Yamin, & Hasbullah, 2016); (Kuhakarn et al., 2011).

Scientific Research Applications

Chemical Reactions and Properties

  • Formation of Intermolecular Species with Three-Electron Bonds : 1-Bromo-2-(methylsulfanyl)ethane undergoes radical cation stabilization, resulting in intermolecular S-Br or S-Cl interactions and formation of a three-electron-bonded species, with significant implications in chemical bonding and reaction mechanisms (Anklam, Mohan, & Asmus, 1987).

  • Synthesis of Organic Intermediates : It's used in synthesizing 1-Bromo-2-(p-nitrophenoxy)ethane, demonstrating its utility in forming complex organic compounds (Liu Qiao-yun, 2004).

  • Role in Biochemical Processes : 1-Bromo-2-(methylsulfanyl)ethane derivatives are explored in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum, highlighting its potential in understanding and manipulating biochemical pathways (Gunsalus, Romesser, & Wolfe, 1978).

Material Science and Crystallography

  • Preparation and Analysis of Novel Compounds : Its derivatives are used to prepare kinetically stabilized phosphaethene derivatives, contributing to the development of new materials with unique properties (Ito, Kimura, & Yoshifuji, 2003).

  • Crystal Structure Analysis : The compound is integral in studies involving crystal structure and Hirshfeld surface analysis, providing insights into molecular interactions and packing (González-Montiel, Baca-Téllez, Martínez-Otero, Álvarez-Hernández, & Cruz-Borbolla, 2015).

Environmental Chemistry

  • Bromination Agent in Organic Chemistry : Its use as a brominating agent in environmentally friendly conditions showcases its potential in green chemistry applications (Kavala, Naik, & Patel, 2005).

  • Ozone Formation Potential : Studies on similar bromo-compounds like 1-Bromo-propane, which share similar structural characteristics with 1-Bromo-2-(methylsulfanyl)ethane, reveal complex interactions in ozone formation, hinting at its environmental impact (Whitten, Cohen, Myers, & Carter, 2003).

Safety And Hazards

“1-Bromo-2-(methylsulfanyl)ethane” is classified as a dangerous substance. It is flammable and can cause severe skin burns and eye damage . Safety precautions include avoiding breathing its vapors, using it only in well-ventilated areas or outdoors, keeping it away from heat sources, and wearing protective clothing and eye protection .

Relevant Papers

Unfortunately, specific peer-reviewed papers related to “1-Bromo-2-(methylsulfanyl)ethane” were not found in the searched resources . For a more comprehensive literature review, a more detailed search in scientific databases such as PubMed or Web of Science might be necessary.

properties

IUPAC Name

1-bromo-2-methylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrS/c1-5-3-2-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEUGDZNJLIBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339187
Record name 1-Bromo-2-(methylsulfanyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(methylsulfanyl)ethane

CAS RN

54187-93-8
Record name 1-Bromo-2-(methylsulfanyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(methylsulfanyl)ethane
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